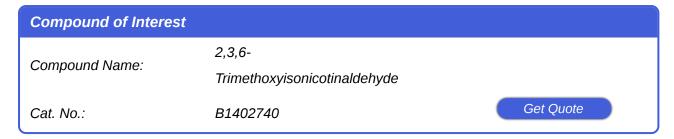


## A Comparative Spectroscopic Guide to 2,3,6-Trimethoxyisonicotinaldehyde for Structural Confirmation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2,3,6-

**Trimethoxyisonicotinaldehyde** against the well-characterized, structurally related compound, isonicotinaldehyde. The aim is to facilitate the structural confirmation of **2,3,6**-

**Trimethoxyisonicotinaldehyde** by highlighting the influence of its three methoxy groups on key spectroscopic features. The data presented for **2,3,6-Trimethoxyisonicotinaldehyde** is based on predicted values, while experimental data is provided for isonicotinaldehyde.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for 2,3,6-

**Trimethoxyisonicotinaldehyde** and isonicotinaldehyde, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data



Functional Group	Vibrational Mode	2,3,6- Trimethoxyisonicotin aldehyde (Predicted Wavenumber, cm <sup>-1</sup> ) **	Isonicotinaldehyde (Experimental Wavenumber, cm <sup>-1</sup> ) **
Aldehyde C=O	Stretch	1690-1710[1][2]	~1709
Aromatic C=C	Stretch	1450-1600[1][2]	~1600, ~1550
C-O (Methoxy)	Stretch	Not Specified	Not Applicable
Aldehyde C-H	Stretch	Not Specified	~2850, ~2750

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton Type	2,3,6- Trimethoxyisonicotinaldehyd e (Predicted Chemical Shift, δ ppm)	Isonicotinaldehyde (Experimental Chemical Shift, δ ppm)
Aldehyde (-CHO)	9.8 - 10.2 (singlet)[3]	~10.11 (singlet)[4]
Pyridine Ring H-5	Not Specified	~7.72 (doublet)[4]
Pyridine Ring H-2, H-6	Not Applicable	~8.90 (doublet)[4]
Methoxy (-OCH₃)	3.8 - 4.0 (singlet)[3]	Not Applicable

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Carbon Type	2,3,6- Trimethoxyisonicotinaldehyd e (Predicted Chemical Shift, δ ppm)	Isonicotinaldehyde (Experimental Chemical Shift, δ ppm)
Aldehyde (C=O)	190 - 195[3]	~192.8
Pyridine Ring C-4	Not Specified	~142.1
Pyridine Ring C-2, C-6	Not Specified	~151.2
Pyridine Ring C-3, C-5	Not Specified	~122.1
Methoxy (-OCH₃)	Not Specified	Not Applicable

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight ( g/mol )	Predicted Molecular Ion (m/z)
2,3,6- Trimethoxyisonicotinal dehyde	C <sub>9</sub> H <sub>11</sub> NO <sub>4</sub> [1][2]	197.19[1][2]	197[1][2]
Isonicotinaldehyde	C <sub>6</sub> H <sub>5</sub> NO	107.11	107

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the aldehyde carbonyl group.

#### Methodology:

• Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into



a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

- Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The positions (wavenumber, cm<sup>-1</sup>) and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment of each proton and carbon atom.

#### Methodology:

- Sample Preparation: Approximately 5-10 mg of the sample for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: For <sup>1</sup>H NMR, a single pulse experiment is typically performed. For <sup>13</sup>C NMR, a proton-decoupled experiment is common to simplify the spectrum.
- Data Analysis: The chemical shifts (δ, ppm), signal multiplicities (e.g., singlet, doublet), and integration values (for ¹H NMR) are analyzed to assign the signals to specific atoms within the molecular structure.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.



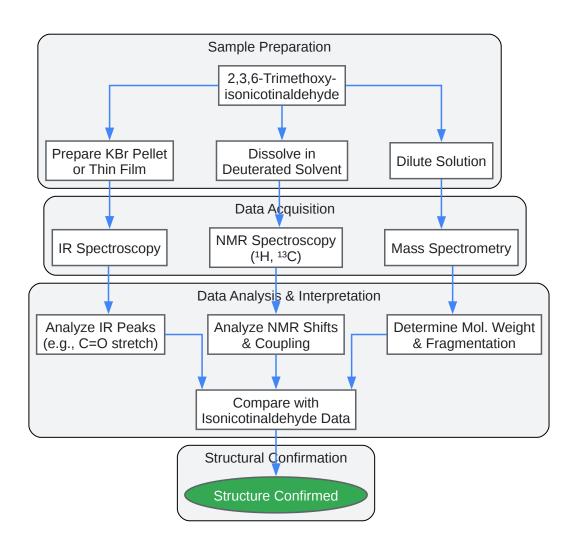
#### Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
   Common ionization techniques for organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Ionization and Mass Analysis: The sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: A mass spectrum is recorded, plotting ion intensity versus m/z.
- Data Analysis: The molecular ion peak ([M]+) is identified to determine the molecular weight.
   The fragmentation pattern is analyzed to deduce the structure of different parts of the molecule.

# Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of an organic compound like **2,3,6-Trimethoxyisonicotinaldehyde**.





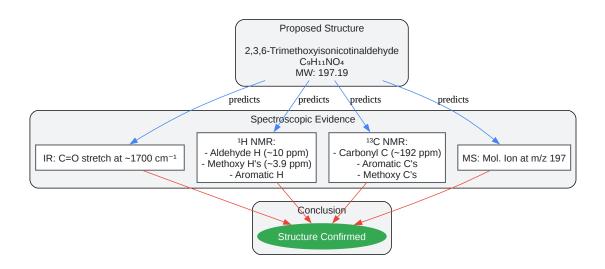
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Caption: Workflow for Spectroscopic Analysis.



## **Structural Confirmation Logic**

The following diagram illustrates the logical relationship between the spectroscopic data and the confirmed structure of **2,3,6-Trimethoxyisonicotinaldehyde**.



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Caption: Logical Flow for Structural Confirmation.

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